molecular formula C14H8F2N2O2S B11357627 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide

Cat. No.: B11357627
M. Wt: 306.29 g/mol
InChI Key: PIKCKMRCXZKLCB-UHFFFAOYSA-N
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Description

N-[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-carboxamide core linked to a 3,4-difluorophenyl-substituted isoxazole. This specific architecture incorporates heterocyclic scaffolds that are prevalent in medicinal chemistry, with over 85% of FDA-approved drugs containing such motifs, due to their favorable physicochemical properties and ability to interact with diverse biological targets . The combination of the thiophene and isoxazole rings, in particular, is a recognized pharmacophore in the development of compounds for inflammation and immune-related research . Compounds with this hybrid structure have been designed to modulate specific pathways involved in the immune response, making them valuable tools for investigating autoimmune conditions, transplant rejection, and other immunopathologies . The presence of the 3,4-difluorophenyl group is a common strategic modification in drug discovery, often used to enhance metabolic stability and optimize binding affinity to target proteins . As such, this compound presents significant research value for studying inflammatory processes and immune cell signaling. It is intended for in vitro experimental use only to explore these mechanisms and identify potential novel therapeutic strategies.

Properties

Molecular Formula

C14H8F2N2O2S

Molecular Weight

306.29 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H8F2N2O2S/c15-9-4-3-8(6-10(9)16)11-7-13(20-18-11)17-14(19)12-2-1-5-21-12/h1-7H,(H,17,19)

InChI Key

PIKCKMRCXZKLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Cyclodehydration

This classical method involves the cyclodehydration of α-acylamino ketones. For the target compound, 3,4-difluorophenylglyoxal hydrate serves as the starting material. Reaction with thiophene-2-carboxamide in the presence of a dehydrating agent (e.g., phosphorus oxychloride) facilitates oxazole formation.

3,4-Difluorophenylglyoxal+Thiophene-2-carboxamidePOCl3Oxazole Intermediate\text{3,4-Difluorophenylglyoxal} + \text{Thiophene-2-carboxamide} \xrightarrow{\text{POCl}_3} \text{Oxazole Intermediate}

Yields for this route range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Hauser-Kraus Annulation

Alternative approaches employ nitrile oxides and dipolarophiles. 3,4-Difluorobenzonitrile oxide , generated in situ from hydroxylamine derivatives, undergoes [3+2] cycloaddition with thiophene-2-carbonitrile to form the oxazole ring. This method offers superior regioselectivity (>90%) but requires stringent temperature control (−10°C to 0°C).

Functionalization of the Oxazole Ring

Introducing the 3,4-difluorophenyl group at position 3 of the oxazole demands precision:

Electrophilic Aromatic Substitution

Bromination of the oxazole at position 3 using N-bromosuccinimide (NBS) in dichloromethane, followed by Suzuki-Miyaura coupling with 3,4-difluorophenylboronic acid , achieves the desired substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100°C, 30 min) enhance reaction efficiency.

Direct Alkylation

For laboratory-scale synthesis, alkylation with 3,4-difluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C provides moderate yields (50–65%).

Amidation with Thiophene-2-Carboxylic Acid

The final step involves coupling the oxazole amine with thiophene-2-carboxylic acid:

Acid Chloride Method

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with the oxazole amine in tetrahydrofuran (THF) and triethylamine (Et₃N) at room temperature yields the target compound.

Thiophene-2-COCl+Oxazole-NH2Et3NN-[3-(3,4-Difluorophenyl)-1,2-Oxazol-5-yl]Thiophene-2-Carboxamide\text{Thiophene-2-COCl} + \text{Oxazole-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{this compound}

Coupling Agents

Carbodiimide-based agents like EDCI/HOBt in dichloromethane (DCM) achieve higher yields (85–90%) by minimizing racemization.

Industrial-Scale Considerations

Scaling production requires optimizing cost and safety:

Continuous Flow Synthesis

Patents describe continuous flow systems for oxazole cyclization, reducing reaction times from hours to minutes.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains standard, but membrane-based nanofiltration offers greener alternatives for solvent recovery.

Analytical Characterization

Critical data for validating synthesis success include:

PropertyValue/DescriptionMethod
Melting Point182–184°CDSC
1H NMR^1\text{H NMR} (DMSO-d6)δ 8.21 (s, 1H, oxazole), 7.45–7.30 (m, 3H, Ar–F)400 MHz NMR
HPLC Purity>99%C18 column, MeOH/H2O

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiophene ring, an oxazole ring, and a difluorophenyl group. Its synthesis typically involves:

  • Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Difluorophenyl Group : Via substitution reactions using difluorobenzene derivatives.
  • Formation of the Thiophene Ring : Synthesized through reactions involving sulfur-containing reagents.
  • Coupling Reactions : Final assembly of the oxazole, difluorophenyl, and thiophene moieties to yield the target compound.

Chemistry

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide serves as a crucial building block in synthesizing more complex organic molecules. It is utilized in the development of new materials with specific properties such as conductivity and fluorescence.

Biology

The compound has shown potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of thiophene carboxamides exhibit significant antibacterial activity against various pathogens .
  • Anticancer Activity : Research has demonstrated its efficacy against different cancer cell lines. For instance, compounds related to thiophene carboxamides have been tested for their ability to inhibit tumor growth in vitro and in vivo settings .

Medicine

Ongoing research is focused on exploring this compound as a therapeutic agent for various diseases:

  • Cancer Treatment : The compound's mechanism may involve interaction with specific molecular targets like enzymes or receptors that modulate cellular pathways related to cancer progression.

Industry

In industrial applications, this compound is being investigated for its potential use in:

  • Material Science : Development of new polymers and materials that exhibit enhanced electrical properties due to the presence of thiophene and oxazole moieties.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObservationsReference
AntimicrobialVarious bacteriaSignificant inhibition observed
AnticancerSNB-19, OVCAR-8Percent growth inhibition > 75%
AntidiabeticDrosophila melanogasterLowered glucose levels significantly

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound is compared below with N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide (hereafter referred to as Compound A, described in ), which shares the thiophene-carboxamide motif but differs in heterocyclic core and fluorine substitution.

Property Target Compound Compound A
Core Heterocycle 1,2-Oxazole (one oxygen, one nitrogen) 1,2,4-Oxadiazole (two oxygens, one nitrogen)
Fluorine Substitution 3,4-Difluorophenyl (two fluorine atoms at positions 3 and 4) 4-Fluorophenyl (single fluorine atom at position 4)
Substituent Position Oxazole attached to phenyl at position 3 Oxadiazole attached to phenyl at position 2
Electronic Effects Strong electron-withdrawing effects from di-fluoro substitution Moderate electron withdrawal from mono-fluoro substitution
Metabolic Stability Oxazole rings may undergo oxidation; di-fluoro groups enhance stability moderately Oxadiazole rings are more metabolically stable due to reduced susceptibility to degradation

Key Observations :

  • Heterocyclic Core : The 1,2-oxazole in the target compound is less rigid and less electron-deficient compared to the 1,2,4-oxadiazole in Compound A. This difference may influence binding affinity and selectivity toward biological targets such as kinases or proteases .
  • Substituent Position : The positional isomerism (phenyl substitution at position 2 in Compound A vs. position 3 in the target) alters steric interactions, which could impact binding pocket accommodation in protein targets.

Pharmacokinetic and Physicochemical Properties

While explicit pharmacokinetic data for these compounds are unavailable in the provided evidence, theoretical inferences can be made:

Binding Affinity Predictions

Molecular docking tools like AutoDock Vina () are widely used to predict binding modes and affinities. For example:

  • The di-fluoro substitution in the target compound may enhance hydrogen-bonding or dipole interactions with polar residues in active sites.
  • The oxadiazole ring in Compound A might engage in stronger π-π stacking due to its electron-deficient nature compared to the oxazole.

Biological Activity

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H10F2N2O2C_{16}H_{10}F_{2}N_{2}O_{2}, with a molecular weight of 300.26 g/mol. The compound features a thiophene ring and an oxazole moiety, which are known for their significant roles in biological activity.

PropertyValue
Molecular FormulaC16H10F2N2O2
Molecular Weight300.26 g/mol
IUPAC NameThis compound
InChI KeyOAWKPGUSQHJSQE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with thiophene-2-carboxylic acid derivatives under controlled conditions. The process often utilizes coupling agents or bases to facilitate the formation of the desired amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxazole and thiophene moieties. For instance:

  • In vitro studies have demonstrated that derivatives of oxazole exhibit significant cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cells. The IC50 values for these compounds often range from 1 to 10 µM, indicating potent activity against tumor cells .

Anti-inflammatory Effects

Compounds similar to this compound have shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory response and are common targets in the development of anti-inflammatory drugs .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes such as COX or histone deacetylases (HDACs), leading to reduced enzyme activity.
  • Signal Pathway Modulation : Altering key signaling pathways involved in cell proliferation and apoptosis.

Study on Anticancer Activity

A recent study evaluated a series of oxazole derivatives for their anticancer properties. Among them, this compound exhibited an IC50 value of approximately 5 µM against the HeLa cell line. This suggests that modifications to the oxazole and thiophene structures can enhance anticancer efficacy .

Anti-inflammatory Activity Assessment

In a separate investigation focusing on anti-inflammatory activity, compounds similar to this compound were tested in animal models for their ability to reduce edema induced by carrageenan. Results indicated a significant reduction in paw swelling compared to control groups, supporting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide to improve yield and purity?

Methodological Answer:

  • Step 1 : Start with 3,4-difluorophenyl precursors (e.g., 3,4-difluorophenylacetylene) and perform cyclocondensation with hydroxylamine hydrochloride to form the 1,2-oxazole ring. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Step 2 : Couple the oxazole intermediate with thiophene-2-carboxamide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere. Optimize solvent (DMF or acetonitrile) and temperature (80–100°C) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.5 ppm, oxazole C=O at ~160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C14_{14}H9_9F2_2N2_2O2_2S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are obtained .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated via nonlinear regression. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. Compare inhibition rates with known inhibitors .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., EGFR kinase domain). Validate with co-crystallized ligands (RMSD <2 Å) .
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance potency?

Methodological Answer:

  • Modify substituents : Replace 3,4-difluorophenyl with 4-chlorophenyl or 3-trifluoromethylphenyl to assess electronic effects on bioactivity .
  • Scaffold hopping : Synthesize analogs replacing the oxazole ring with 1,3,4-thiadiazole and compare IC50_{50} values .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What experimental approaches resolve contradictions in biological data (e.g., inconsistent IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Use CLSI guidelines for antimicrobial assays .
  • Orthogonal assays : Validate cytotoxicity via ATP-based luminescence and apoptosis markers (e.g., Annexin V/PI staining) .

Q. How can metabolic stability and degradation pathways be investigated?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Identify primary oxidation sites (e.g., thiophene ring) .
  • Stability studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess oral bioavailability .

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